molecular formula C6H12ClNO2 B3105248 cis-(3-Aminocyclobutyl)acetic acid hydrochloride CAS No. 1523606-40-7

cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Cat. No. B3105248
CAS RN: 1523606-40-7
M. Wt: 165.62
InChI Key: VULUUIGASJOBOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “cis-(3-Aminocyclobutyl)acetic acid hydrochloride” is C6H12ClNO2. The molecular weight is 165.62 g/mol.


Physical And Chemical Properties Analysis

“Cis-(3-Aminocyclobutyl)acetic acid hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Organic Acids in Acidizing Operations

Organic acids, such as acetic acid, are utilized in the oil and gas industry for acidizing operations in carbonate and sandstone formations. They serve as alternatives to hydrochloric acid due to their weaker and less corrosive properties, offering advantages like reduced sludging tendency and improved penetration in high-temperature conditions. Their applications extend to dissolving drilling mud filter cakes and acting as iron sequestering agents, showcasing their versatility in enhancing oil recovery processes (Alhamad et al., 2020).

Muconic Acid Isomers as Platform Chemicals

Muconic acid and its isomers are highlighted for their value-added properties as platform chemicals. These compounds are explored for their potential in synthesizing value-added products and specialty polymers, indicating the importance of organic acids and their derivatives in the biobased economy. The systematic overview of production and synthesis routes for muconic acid isomers reflects the broader interest in utilizing organic compounds for sustainable industrial applications (Khalil et al., 2020).

Organic Acids for Metal Corrosion Inhibition

Organic acids, including acetic acid, are employed as corrosion inhibitors for metals in acidic solutions, underscoring their significance in industrial cleaning and maintenance. These compounds exhibit the ability to prevent metallic dissolution in aggressive acidic media, demonstrating their critical role in extending the lifespan of metal components and infrastructure (Goyal et al., 2018).

Conjugated Linoleic Acid in Health Research

Conjugated linoleic acid, an organic compound with a structure similar to that of other organic acids, is extensively studied for its health benefits. This includes research on its potential anti-cancer properties, effects on body composition, and modulation of immune and inflammatory responses. Such studies highlight the broader implications of research on organic compounds in medical and health-related fields (Pariza et al., 2001).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-(3-aminocyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUUIGASJOBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523606-40-7
Record name rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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